1,8-Bis(dimethylamino)naphthalene

描述

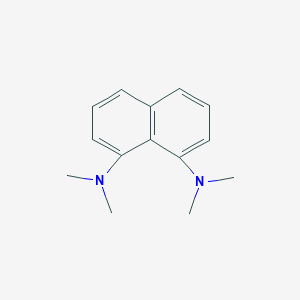

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)16(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFNRSDCSTVPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174807 | |

| Record name | 1,8-Bis(dimethylamino)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,8-Bis(dimethylamino)naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20734-58-1 | |

| Record name | Proton sponge | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Bis(dimethylamino)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Bis(dimethylamino)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylnaphthalene-1,8-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-BIS(DIMETHYLAMINO)NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S79D2P9H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Acidity of 1,8-Bis(dimethylamino)naphthalene in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the acid dissociation constant (pKa) of 1,8-Bis(dimethylamino)naphthalene in water. Commonly known by the trade name Proton Sponge®, this compound is a strong organic base with significant applications in organic synthesis and mechanistic studies due to its exceptionally high basicity and low nucleophilicity.[1][2][3] This guide presents its pKa value, details a common experimental protocol for its determination, and illustrates the underlying chemical principle of its basicity.

Quantitative Data: pKa in Aqueous Media

This compound exhibits an unusually high basicity for an aromatic amine. This is attributed to the significant steric strain between the two dimethylamino groups positioned at the 1 and 8 (peri) positions of the naphthalene (B1677914) ring.[3][4] Upon protonation, this strain is relieved as the proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms.[3][5][6] The pKa of its conjugate acid in aqueous solution is a measure of this strong basicity.

The experimentally determined pKa values for this compound in water are summarized in the table below. The slight variations in reported values can be attributed to differences in experimental conditions and methodologies.

| Parameter | Solvent | pKa Value | Reference(s) |

| Conjugate Acid (PSH⁺) | Water (H₂O) | 12.1 | [1][3][4][6][7] |

| Conjugate Acid (PSH⁺) | Water (H₂O) | 12.34 | [2][4][7] |

For context, the pKa of its conjugate acid is significantly higher in other solvents, such as 18.62 in acetonitrile.[1][4][6]

Experimental Protocol: pKa Determination via UV-Vis Spectrophotometry

The determination of a compound's pKa is a fundamental aspect of its physicochemical characterization. One common and reliable method is UV-Vis spectrophotometry, which is applicable to compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.[8]

Objective: To experimentally determine the pKa of this compound in an aqueous solution.

Principle: The Beer-Lambert law is applied to solutions of the compound at various pH values. The unprotonated base (B) and its conjugate acid (BH⁺) will have different molar absorptivities at a specific wavelength. By measuring the absorbance of solutions across a range of pH values bracketing the pKa, the ratio of [BH⁺] to [B] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials:

-

This compound

-

A series of aqueous buffer solutions with known pH values (e.g., from pH 11 to pH 13.5)

-

A suitable organic co-solvent (e.g., DMSO or ethanol) if solubility in purely aqueous buffers is low[8]

-

Calibrated pH meter

-

Dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

1 cm path length quartz cuvettes

Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent.[8]

-

Preparation of Buffer Solutions: A series of buffer solutions with constant ionic strength are prepared, covering the desired pH range (e.g., in 0.2-0.5 pH unit increments). The exact pH of each buffer must be verified with a calibrated pH meter.[8]

-

Sample Preparation: For each pH measurement, a sample is prepared by adding a small, constant volume of the stock solution to a known volume of the respective buffer solution.[8] This ensures the total concentration of the compound is the same in all samples.

-

Spectrophotometric Measurement:

-

The UV-Vis spectrum of the fully unprotonated form (at high pH, e.g., pH > 13.5) and the fully protonated form (at low pH, e.g., pH < 11) are recorded to identify the wavelength of maximum absorbance difference (λ_max_).

-

The absorbance of each buffered sample is measured at this λ_max_.

-

-

Data Analysis and pKa Calculation:

-

The pKa is calculated using the following equation, derived from the Henderson-Hasselbalch equation:

pKa = pH + log[(A_B - A) / (A - A_BH⁺)]

where:

-

A is the absorbance of the sample at a given pH.

-

A_B is the absorbance of the fully unprotonated (basic) form.

-

A_BH⁺ is the absorbance of the fully protonated (acidic) form.

-

-

A plot of pH versus log[(A_B - A) / (A - A_BH⁺)] will yield a straight line with a y-intercept equal to the pKa.

-

Visualization of Protonation Equilibrium

The remarkable basicity of this compound is a direct consequence of its unique structure. The following diagram illustrates the equilibrium between the sterically strained neutral base and its more stable, protonated conjugate acid.

Caption: Protonation equilibrium of this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Buy this compound | 20734-58-1 [smolecule.com]

- 3. This compound|Proton Sponge Reagent [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 20734-58-1 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Bonding of 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Bis(dimethylamino)naphthalene, widely recognized by its trade name Proton Sponge®, is a cornerstone of modern organic chemistry, prized for its exceptionally high basicity and low nucleophilicity. This technical guide provides a comprehensive examination of the unique structural and bonding characteristics that underpin its remarkable properties. Through a detailed analysis of crystallographic and spectroscopic data, this document elucidates the intricate interplay of steric strain and electronic effects that define its behavior. Detailed experimental protocols for its synthesis and characterization are provided, alongside a visual representation of its proton-capturing mechanism, to equip researchers with the foundational knowledge necessary for its effective application in complex chemical syntheses and drug development.

Introduction

This compound, with the chemical formula C₁₄H₁₈N₂, is a peri-substituted naphthalene (B1677914) derivative featuring two dimethylamino groups positioned in close proximity at the 1 and 8 positions of the naphthalene ring.[1] This unique spatial arrangement forces the nitrogen lone pairs into a direct and repulsive interaction, leading to significant steric strain within the molecule. This inherent strain is the primary driver behind its extraordinary basicity, as protonation alleviates this repulsion, resulting in a thermodynamically stable conjugate acid. The pKa of its conjugate acid is approximately 12.1 in water and 18.2 in acetonitrile, making it one of the strongest known organic bases.[1] Despite its profound basicity, the steric hindrance provided by the bulky dimethylamino groups and the naphthalene backbone renders it a very weak nucleophile.[2] This combination of high basicity and low nucleophilicity makes it an invaluable tool in a wide array of chemical transformations where a strong, non-nucleophilic base is required.

Molecular Structure and Bonding

The unique properties of this compound are a direct consequence of its distinct molecular geometry. In its neutral, unprotonated state, the molecule adopts a distorted conformation to minimize the severe steric repulsion between the two peri-dimethylamino groups. The naphthalene backbone is slightly twisted, and the nitrogen atoms of the dimethylamino groups are displaced out of the mean plane of the aromatic rings.

Upon protonation, a significant structural reorganization occurs. The incoming proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms, forming a stable [N-H-N]⁺ bridge. This process leads to a considerable decrease in the distance between the nitrogen atoms and a flattening of the naphthalene skeleton.

Quantitative Structural Data

The following tables summarize key structural parameters for both the neutral and protonated forms of this compound, derived from X-ray crystallographic studies.

| Parameter | Neutral (Unprotonated) | Protonated ([DMANH]⁺) |

| Interatomic Distances (Å) | ||

| N1···N8 Distance | ~2.79 | ~2.58 - 2.64 |

| C1-N1 Bond Length | ~1.42 | ~1.47 |

| C8-N8 Bond Length | ~1.42 | ~1.47 |

| Bond Angles (°) | ||

| C1-C9-C8 Angle | ~125 | ~121 |

| N1-C1-C9 Angle | ~118 | ~116 |

| N8-C8-C9 Angle | ~118 | ~116 |

Table 1: Comparison of Key Structural Parameters in Neutral and Protonated this compound.

| Property | Value and Conditions |

| Basicity | |

| pKa (Conjugate Acid) | 12.1 (in H₂O)[1] |

| 18.62 (in Acetonitrile)[2] | |

| Thermodynamic Data | |

| Proton Affinity (PA) | ~245 kcal/mol (Gas Phase) |

| Physical Properties | |

| Molecular Formula | C₁₄H₁₈N₂[1] |

| Molar Mass | 214.31 g/mol [1] |

| Melting Point | 49-51 °C[1] |

Table 2: Physicochemical Properties of this compound.

The "Proton Sponge" Mechanism

The exceptional proton-capturing ability of this compound is visually represented in the following diagram. The process involves the relief of steric strain and the formation of a strong intramolecular hydrogen bond upon protonation.

Caption: Protonation mechanism of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the methylation of 1,8-diaminonaphthalene (B57835).[2]

Materials:

-

1,8-Diaminonaphthalene

-

Dimethyl sulfate (B86663) or Iodomethane (B122720)

-

Sodium hydride (or another suitable base)

-

Anhydrous solvent (e.g., THF or DMF)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1,8-diaminonaphthalene and sodium hydride in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add dimethyl sulfate or iodomethane dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and cautiously quench the excess sodium hydride with a suitable reagent (e.g., isopropanol (B130326) followed by water).

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of this compound and its protonated form.

Sample Preparation:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ for the neutral form, or a solvent compatible with the counter-ion for the protonated form, such as DMSO-d₆ or CD₃CN).

¹H NMR Spectroscopy:

-

Neutral Form: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring and a singlet for the methyl protons of the two equivalent dimethylamino groups.

-

Protonated Form: Upon protonation, the spectrum will exhibit a significant downfield shift for the N-H proton, often appearing as a broad singlet well above 10 ppm. The signals for the aromatic and methyl protons will also show shifts due to the change in the electronic environment.

¹³C NMR Spectroscopy:

-

Neutral Form: The ¹³C NMR spectrum will display distinct signals for the different carbon atoms of the naphthalene ring and a signal for the methyl carbons.

-

Protonated Form: Protonation results in noticeable shifts in the carbon resonances, particularly for the carbons directly attached to the nitrogen atoms (C1 and C8) and other carbons within the naphthalene ring, reflecting the redistribution of electron density.

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including precise bond lengths and angles.

Procedure:

-

Grow suitable single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent.

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

-

Process the collected data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Conclusion

This compound stands as a testament to the profound impact of molecular structure on chemical reactivity. Its unique peri-substitution pattern gives rise to a remarkable combination of high basicity and low nucleophilicity, properties that have been harnessed to great effect in a multitude of synthetic applications. This guide has provided a detailed overview of the structural and bonding features that govern its behavior, supported by quantitative data and established experimental protocols. A thorough understanding of these fundamental principles is crucial for researchers seeking to leverage the full potential of this exceptional "proton sponge" in the design and execution of advanced chemical syntheses and in the development of novel therapeutic agents.

References

The Dawn of a Superbase: An In-depth Technical Guide to the Discovery and History of Proton Sponges

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating discovery and rich history of Proton Sponges, a unique class of superbases that have found widespread application in organic synthesis and beyond. We will explore their synthesis, physicochemical properties, and the experimental techniques used to characterize these remarkable molecules.

A Serendipitous Discovery

The story of Proton Sponges begins in 1968 with a seminal communication by R. W. Alder, P. S. Bowman, W. R. S. Steele, and D. R. Winterman. Their work on 1,8-disubstituted naphthalenes led to the synthesis of 1,8-bis(dimethylamino)naphthalene (DMAN), a compound that exhibited unexpectedly high basicity.[1] This exceptional basicity, for an aromatic amine, was attributed to the unique steric arrangement of the two dimethylamino groups in the peri-positions of the naphthalene (B1677914) ring. This forces the nitrogen lone pairs to be in close proximity, leading to significant electrostatic repulsion. Upon protonation, the proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms, relieving the steric strain of the free base. This phenomenon was aptly termed the "proton sponge" effect.[2]

Synthesis of the Archetypal Proton Sponge: this compound (DMAN)

The original synthesis and subsequent optimized procedures for DMAN start from the readily available 1,8-diaminonaphthalene. The methylation of the amino groups is the key transformation.

Experimental Protocol: Synthesis of this compound

This protocol is a compilation of established methods for the synthesis of DMAN.

Materials:

-

1,8-Diaminonaphthalene

-

Dimethyl sulfate (B86663) or Iodomethane (Methylating agent)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Petroleum ether or other suitable solvent for recrystallization

-

Standard laboratory glassware for inert atmosphere synthesis

-

Magnetic stirrer and heating mantle

-

Apparatus for filtration and solvent evaporation

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (a slight molar excess per amino proton) in the chosen anhydrous solvent.

-

Addition of Diamine: 1,8-diaminonaphthalene, dissolved in the anhydrous solvent, is added dropwise to the stirred suspension of sodium hydride at room temperature. The mixture is then stirred for a specified period to ensure the complete formation of the diamine anion.

-

Methylation: The methylating agent (e.g., dimethyl sulfate or iodomethane, a molar excess) is added dropwise to the reaction mixture, which is typically cooled in an ice bath to control the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete methylation.

-

Work-up: After cooling, the reaction is carefully quenched by the slow addition of water or ethanol (B145695) to destroy any unreacted sodium hydride. The resulting mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as petroleum ether, to yield pale yellow crystals of this compound.[3]

Physicochemical Properties of Proton Sponges

The defining characteristic of Proton Sponges is their high basicity coupled with low nucleophilicity. This unique combination arises from the steric hindrance around the nitrogen atoms, which allows them to readily accept a proton but prevents them from easily participating in nucleophilic attack.

Basicity and pKa Values

The basicity of Proton Sponges is quantified by the pKa of their conjugate acids. The pKa of DMAN is significantly higher than that of typical aromatic amines.

Table 1: Physicochemical Properties of this compound (DMAN)

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂ |

| Molar Mass | 214.31 g/mol |

| Appearance | Pale cream crystalline powder |

| Melting Point | 49–51 °C |

| Boiling Point | 144–145 °C (at reduced pressure) |

| pKa (in Water) | 12.1[2][4] |

| pKa (in Acetonitrile) | 18.62[4][5] |

| pKa (in DMSO) | 7.5[5] |

| Proton Affinity (Gas Phase) | ~245 kcal/mol |

| Solubility | Soluble in most organic solvents, insoluble in water.[2] |

Structural Characteristics

The unique properties of Proton Sponges are a direct consequence of their molecular structure. X-ray crystallography has been instrumental in elucidating the bond lengths and angles in both the neutral and protonated forms of DMAN.

Table 2: Selected Structural Data for this compound (DMAN)

| Parameter | Neutral DMAN | Protonated DMAN (DMANH⁺) |

| N···N Distance (Å) | ~2.79 | ~2.58 |

| N-C (naphthalene) Bond Length (Å) | ~1.42 | ~1.45 |

| N-C (methyl) Bond Length (Å) | ~1.46 | ~1.49 |

| C-N-C Angle (°) (within dimethylamino group) | ~112 | ~110 |

| Dihedral Angle between NMe₂ planes | Significant | Flatter |

Note: These are approximate values and can vary slightly depending on the crystal structure determination.

Experimental Protocols for Characterization

Determination of pKa Values

The pKa of Proton Sponges can be determined using several methods, with potentiometric titration and NMR spectroscopy being the most common.

This classical method involves the titration of a solution of the Proton Sponge with a strong acid and monitoring the pH change.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Preparation of Solutions: A standard solution of the Proton Sponge of known concentration is prepared in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system). A standard solution of a strong acid (e.g., HCl) is also prepared.

-

Calibration: The pH meter is calibrated using standard buffer solutions.

-

Titration: The Proton Sponge solution is placed in a thermostated vessel and the pH electrode is immersed. The acid solution is added in small increments from a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[6][7][8]

¹H NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific protons as a function of pH.

Experimental Protocol: pKa Determination by ¹H NMR Spectroscopy

-

Sample Preparation: A series of samples of the Proton Sponge are prepared in a suitable deuterated solvent (e.g., D₂O or CD₃CN) containing a pH indicator or a known amount of acid/base to achieve a range of pH (or pD) values.

-

NMR Data Acquisition: ¹H NMR spectra are recorded for each sample.

-

Data Analysis: The chemical shift of a proton sensitive to the protonation state of the nitrogen atoms is plotted against the pH (or pD). The resulting data is fitted to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the inflection point of the sigmoidal curve.[9][10][11]

Single-Crystal X-ray Diffraction

This technique provides precise information about the three-dimensional structure of the Proton Sponge in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the Proton Sponge or its protonated salt are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[12][13][14][15]

Visualizing the Core Concepts

The Proton Sponging Mechanism

The following diagram illustrates the key steps involved in the protonation of a Proton Sponge.

Caption: The proton sponging mechanism.

Synthetic Workflow for this compound

This diagram outlines the general synthetic route to DMAN.

Caption: Synthetic workflow for DMAN.

The Ever-Expanding Family of Proton Sponges

The discovery of DMAN spurred the development of a wide range of other "Proton Sponge" analogues with even higher basicities. These are often achieved by introducing electron-donating groups to the naphthalene backbone or by modifying the steric environment of the amino groups.

Table 3: pKa Values of Selected Proton Sponge Derivatives in Acetonitrile

| Compound | Substituent(s) | pKa in MeCN |

| DMAN | None | 18.62[4][5] |

| 2,7-Dimethoxy-DMAN | 2,7-di-OCH₃ | 19.8 |

| 4,5-Bis(dimethylamino)-DMAN | 4,5-di-NMe₂ | 20.9 |

| 1,8-Bis(diethylamino)naphthalene | Et instead of Me | 18.8 |

| 1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN) | Phosphazene groups | 29.9[4] |

Conclusion

The discovery of this compound in 1968 opened up a new chapter in the study of organic bases. The unique "proton sponge" effect, born from steric strain and relieved by intramolecular hydrogen bonding, has provided chemists with a powerful tool for a wide array of chemical transformations. The ongoing development of new and even more basic proton sponges continues to expand the horizons of their application, from organic synthesis to materials science and beyond. This guide provides a foundational understanding of these fascinating molecules, equipping researchers and professionals with the knowledge to harness their unique properties.

References

- 1. library2.smu.ca [library2.smu.ca]

- 2. grokipedia.com [grokipedia.com]

- 3. 1,8‐Bis(dimethylamino)naphthalene (2006) | Bruce Armin Barner [scispace.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. pharmaguru.co [pharmaguru.co]

- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 11. researchgate.net [researchgate.net]

- 12. rigaku.com [rigaku.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 15. X-ray single-crystal diffraction | FZU [fzu.cz]

Spectroscopic Properties of 1,8-Bis(dimethylamino)naphthalene: An In-depth Technical Guide

An Introduction to the "Proton Sponge"

1,8-Bis(dimethylamino)naphthalene, commonly known by the trade name Proton Sponge®, is a remarkable organic compound with the formula C₁₀H₆(N(CH₃)₂)₂.[1][2][3] Classified as a peri-naphthalene, its two dimethylamino groups are positioned in close proximity at the 1 and 8 positions of the naphthalene (B1677914) ring.[1] This unique structure confers upon it an exceptionally high basicity (pKa of its conjugate acid is 12.34 in aqueous solution) while being a poor nucleophile due to steric hindrance.[1][2] The high basicity arises from the relief of steric strain and the strong electrostatic repulsion between the nitrogen lone pairs upon protonation.[1][4] These characteristics make it a valuable non-nucleophilic base in organic synthesis.[1][2] The spectroscopic properties of this compound are as intriguing as its chemical reactivity, revealing insights into its electronic structure, conformational dynamics, and unique proton-capturing mechanism.

Spectroscopic Data

UV-Vis Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of this compound and its derivatives is characterized by multiple absorption bands in the UV and visible regions. These absorptions correspond to electronic transitions within the naphthalene chromophore and are influenced by the dimethylamino substituents.

| Compound | Solvent | λmax (nm) | log ε | Reference |

| 4,4'-(buta-1,3-diyne-1,4-diyl)-bis(N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine) | CHCl₃ | 282 | 4.70 | [5] |

| 317 (sh) | 4.45 | [5] | ||

| 350 (sh) | 4.27 | [5] | ||

| 429 | 4.33 | [5] | ||

| 2-((4,5-bis(dimethylamino)-naphthalen-1-yl)ethynyl)-7-iodo-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine | CHCl₃ | 352 (sh) | 4.21 | [5] |

| 419 | 4.52 | [5] | ||

| 7,7'-(buta-1,3-diyne-1,4-diyl)-bis(2-((1,8-bis(dimethylamino)naphthalen-2-yl)ethynyl)-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine) | CHCl₃ | 284 | 4.68 | [5] |

| 358 (sh) | 4.39 | [5] | ||

| 401 | 4.46 | [5] |

sh: shoulder

Fluorescence Spectroscopy

Fluorescence studies of this compound have revealed the existence of two ground-state conformers.[6][7] The fluorescence excitation spectrum shows two distinct transitions corresponding to these conformers.

| Conformer | Excitation Transition (cm⁻¹) | Reference |

| DMAN-1 | 29,203 | [6] |

| DMAN-2 | 29,492 | [6] |

The fluorescence of related dimethylaminonaphthalene dyes is known to be sensitive to the local environment and can be quenched by amino acids like tryptophan.[8]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of this compound and its protonated form.

¹³C NMR Chemical Shifts (ppm)

| Compound | Solvent | C1/C8 | C2/C7 | C3/C6 | C4/C5 | C9/C10 | N(CH₃)₂ | Reference |

| This compound | CDCl₃ | 151.7 | 113.7 | 121.5 | 126.8 | 138.2 | 44.6 | [5] |

| This compound cation | - | - | - | - | - | - | - | [9] |

Note: A complete assignment of the protonated species was not available in the provided search results.

Solid-state ¹H and ¹³C NMR studies have also been conducted to understand the structure and dynamics in the solid phase.[10]

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides information about the molecular vibrations of this compound. The infrared (IR) and Raman spectra are sensitive to the conformation of the molecule and its interaction with other species.[11] Low-frequency vibrations (below 200 cm⁻¹) of the dimethylamino groups are particularly sensitive to the environment and the counterion in its protonated form.[11][12]

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To measure the electronic absorption spectrum of a this compound derivative.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

A solution of the compound of interest, for example, 4,4'-(buta-1,3-diyne-1,4-diyl)-bis(N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine), is prepared in a suitable solvent such as chloroform (B151607) (CHCl₃).[5]

-

A quartz cuvette with a 1 cm path length is filled with the solvent to record a baseline.

-

The same cuvette is then filled with the sample solution.

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The absorbance values are used to calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy

Objective: To obtain fluorescence excitation and emission spectra to study the electronic states of this compound.

Instrumentation: A fluorometer, often with a pulsed laser source for excitation and a monochromator and photomultiplier tube for detection. For high-resolution spectra, a supersonic jet expansion can be used to cool the molecules.[6][7]

Procedure for Fluorescence Excitation Spectroscopy:

-

A sample of this compound is seeded into a supersonic expansion of a carrier gas (e.g., argon) to cool the molecules to very low rotational and vibrational temperatures.[6][7]

-

The sample is excited with a tunable dye laser.[7]

-

The total fluorescence is collected at a right angle to the excitation beam using a lens system and detected by a photomultiplier tube.[7]

-

The fluorescence intensity is recorded as a function of the excitation wavelength to generate the excitation spectrum.[7]

Procedure for Single Vibronic Level Emission Spectroscopy:

-

The excitation laser is fixed at a wavelength corresponding to a specific vibronic transition observed in the excitation spectrum.[7]

-

The emitted fluorescence is dispersed by a monochromator.[7]

-

The intensity of the dispersed light is measured as a function of wavelength using a photomultiplier tube to obtain the emission spectrum.[7]

NMR Spectroscopy

Objective: To acquire ¹³C NMR spectra of this compound derivatives in solution.

Instrumentation: A high-field NMR spectrometer (e.g., 150 MHz for ¹³C).[5]

Procedure:

-

A sample of the compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[5]

-

The solution is transferred to an NMR tube.

-

The ¹³C NMR spectrum is acquired using standard pulse sequences.

-

Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (B1202638) (TMS).[5]

For the protonated form, ¹⁵N NMR can also be used to study the proton transfer dynamics.[13][14]

Vibrational Spectroscopy (FTIR)

Objective: To obtain the infrared absorption spectrum of this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.[15][16]

Procedure (for solid samples):

-

A thin film of the sample can be cast from a solvent like chloroform onto an IR-transparent window (e.g., KBr).[3]

-

Alternatively, the sample can be mixed with KBr powder and pressed into a pellet.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[11]

Visualizations

Protonation of this compound

The protonation of this compound is a key process that defines its "proton sponge" character. This can be visualized as a simple workflow.

Caption: Protonation of the "Proton Sponge".

Experimental Workflow for Fluorescence Spectroscopy

A generalized workflow for the fluorescence spectroscopy experiments described in the literature for studying this compound.

Caption: Experimental setup for fluorescence spectroscopy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Proton sponge | C14H18N2 | CID 88675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,8-Bis(dimethylamino)naphthyl-2-ketimines: Inside vs outside protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Vibrational spectra of the adduct of this compound with dichloromaleic acid (DMAN x DCM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NMR relaxation study of the protonated form of this compound in isotropic solution: anisotropic motion outside of extreme narrowing and ultrafast proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Infrared spectra and protonation of this compound in acetonitrile - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 16. X-Ray and Fourier-transform infrared studies of 1,8-bis(dimethylaminomethyl)naphthalene. Comparison with this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide: The Duality of 1,8-Bis(dimethylamino)naphthalene as a Strong Base and Weak Nucleophile

For Immediate Release to the Scientific Community

Introduction

1,8-Bis(dimethylamino)naphthalene, widely known by its trade name Proton Sponge®, is a remarkable organic compound that has carved a significant niche in modern organic synthesis.[1] Its utility stems from a unique and highly desirable combination of properties: exceptionally high basicity coupled with markedly low nucleophilicity.[2][3] This duality allows it to function as a powerful proton scavenger in sensitive chemical environments, facilitating reactions like dehydrohalogenations and eliminations without engaging in unwanted nucleophilic side reactions.[2] This technical guide provides an in-depth exploration of the structural and electronic factors that govern this distinct behavior, supported by quantitative data, experimental methodologies, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

The "Proton Sponge" Effect: Unraveling High Basicity

The extraordinary basicity of this compound is a direct consequence of its unique molecular architecture. The two dimethylamino groups are constrained to the peri positions of the naphthalene (B1677914) ring, forcing them into close proximity.[1] This arrangement gives rise to several destabilizing effects in the neutral molecule that are relieved upon protonation.

-

Steric Strain and Lone Pair Repulsion: In the neutral state, the nitrogen lone pairs and the bulky methyl groups are forced into a spatially crowded arrangement. This leads to significant van der Waals strain and electrostatic repulsion between the two electron-rich nitrogen centers.[4]

-

Inhibition of Resonance: For an aromatic amine to be stabilized by resonance, the nitrogen's p-orbital containing the lone pair must align with the π-system of the aromatic ring. In this compound, the steric crowding prevents the dimethylamino groups from achieving the necessary planarity for effective resonance stabilization with the naphthalene ring.[5]

-

Thermodynamic Relief upon Protonation: The molecule eagerly accepts a proton to alleviate these unfavorable interactions. Upon protonation, the proton is captured and held in a strong, chelated intramolecular hydrogen bond between the two nitrogen atoms.[2] This protonated form is exceptionally stable, which thermodynamically drives the protonation equilibrium far to the right, resulting in a very high pKa. The relief of strain is a significant contributor to the compound's high basicity.[1]

Caption: Mechanism of high basicity in Proton Sponge®.

The Paradox of Weak Nucleophilicity

While basicity and nucleophilicity both involve the donation of an electron pair, they are distinct concepts. Basicity is a thermodynamic measure of a compound's affinity for a proton (H+), described by an equilibrium constant (K_b or pKa of the conjugate acid).[6] In contrast, nucleophilicity is a kinetic measure of the rate at which a species attacks an electrophilic atom, typically carbon.[6]

The weak nucleophilicity of this compound is a classic example of steric hindrance.

-

Steric Shielding: The nitrogen lone pairs, while highly basic, are sterically shielded by the four methyl groups and the rigid naphthalene backbone.[2]

-

Target Accessibility: A proton is an extremely small electrophile with virtually no steric bulk, allowing it to penetrate the sterically congested environment between the two nitrogen atoms.[5] However, larger electrophiles, such as an sp³-hybridized carbon in an alkyl halide, are effectively blocked from approaching the nitrogen atoms. The bulky methyl groups act as "fenders," preventing the close contact required for a nucleophilic substitution (e.g., Sₙ2) reaction to occur.[1]

This selective reactivity makes this compound an ideal "non-nucleophilic base." It can efficiently deprotonate a substrate without the risk of competing nucleophilic attack.

Caption: Steric effects dictate reactivity pathways.

Quantitative Analysis

The distinct properties of this compound are quantified by its acid-base properties. The pKa of its conjugate acid is exceptionally high for an aromatic amine, and this value varies with the solvent.

| Property | Solvent | Value | Reference(s) |

| pKa of Conjugate Acid | Water (H₂O) | 12.1 - 12.34 | [1][2][4] |

| Acetonitrile (B52724) (MeCN) | 18.2 - 18.62 | [1][2][4] | |

| Dimethyl Sulfoxide (DMSO) | 7.5 | [4][7] | |

| Table 1: Acidity of the Conjugate Acid of this compound in Various Solvents. |

The significant drop in basicity in DMSO compared to water or acetonitrile is a complex phenomenon related to how each solvent solvates the neutral base versus its protonated cation.[7]

Experimental Protocols

Determination of Basicity (pKa) by Potentiometric Titration

Potentiometric titration is a standard and precise method for determining pKa values.[8] The procedure involves monitoring the pH of a solution of the base as a titrant (a strong acid) is added incrementally.

Methodology:

-

Preparation: A standard solution of this compound (e.g., 1 mM) is prepared in the desired solvent (e.g., water or a water/co-solvent mixture).[9][10] A titrant solution of a strong acid (e.g., 0.1 M HCl) is standardized.[9]

-

Calibration: The pH meter and electrode are calibrated using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00).[10]

-

Titration: The base solution is placed in a jacketed vessel at a constant temperature with constant stirring. The calibrated pH electrode is immersed in the solution.[9]

-

Data Collection: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[10]

-

Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the base has been neutralized). This is found at the inflection point of the resulting sigmoid curve.[11] The experiment should be repeated multiple times to ensure reproducibility.[9]

Caption: Experimental workflow for pKa determination.

Assessment of Nucleophilicity via Kinetic Studies

Nucleophilicity is assessed by measuring reaction rates.[6] A common method is to monitor the progress of a nucleophilic substitution reaction (e.g., Sₙ2) over time using a spectroscopic technique like NMR or UV-Vis spectroscopy.

Methodology:

-

Reaction Setup: A standard reaction is chosen, for example, the reaction of an electrophile like methyl iodide (CH₃I) with the nucleophile being tested (this compound). A control reaction with a known strong nucleophile (e.g., pyridine) under identical conditions is also prepared.

-

Monitoring: The reaction is initiated by mixing the reactants in a suitable solvent (e.g., acetonitrile) at a constant temperature. The reaction progress is monitored by periodically taking aliquots and analyzing them or by in-situ monitoring.[12]

-

NMR Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals over time. The relative integration of these peaks allows for the calculation of concentration changes.

-

UV-Vis Spectroscopy: If the reactants and products have distinct UV-Vis absorption spectra, the change in absorbance at a specific wavelength can be used to follow the reaction kinetics.[8]

-

-

Data Analysis: The concentration of the reactant or product is plotted against time. From this data, the initial reaction rate is determined.

-

Comparison: The rate constant for the reaction with this compound is compared to the rate constant for the control nucleophile. A significantly lower rate constant for this compound indicates its poor nucleophilicity. In practice, for this compound, the rate of nucleophilic attack on carbon is often negligible or immeasurably slow under standard conditions.[1]

Conclusion

The unique chemical personality of this compound is a direct result of its rigid, sterically strained structure. The powerful thermodynamic driving force to relieve steric and electronic repulsion upon protonation makes it an exceptionally strong base. Simultaneously, the same steric crowding that fuels its basicity acts as a shield, physically obstructing the nitrogen lone pairs from attacking larger electrophilic centers, rendering it a very weak nucleophile. This elegant interplay of thermodynamics and kinetics makes Proton Sponge® an invaluable and highly selective tool for chemists, enabling precise proton abstraction in complex molecular environments critical to organic synthesis and the development of novel therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound|Proton Sponge Reagent [benchchem.com]

- 4. 1,8-Bis(dimethylamino)naphthyl-2-ketimines: Inside vs outside protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

The "Proton Sponge" Effect: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The "proton sponge" effect is a phenomenon observed in certain organic molecules characterized by their exceptionally high basicity despite being sterically hindered and weakly nucleophilic.[1] These compounds possess two or more basic nitrogen atoms held in close proximity by a rigid molecular framework. This unique spatial arrangement leads to a cooperative effect in proton binding, resulting in pKa values significantly higher than what would be expected for the individual basic groups. The archetypal proton sponge is 1,8-bis(dimethylamino)naphthalene (DMAN), sold under the trade name Proton Sponge®.[2] This guide provides an in-depth technical overview of the proton sponge effect, including its underlying mechanism, quantitative characteristics, experimental protocols for synthesis and analysis, and its applications, particularly in the realm of drug development.

The Core Mechanism of the Proton Sponge Effect

The remarkable basicity of proton sponges stems from a combination of electronic and steric factors.[3] In the unprotonated state, the lone pairs of the nitrogen atoms experience significant electrostatic repulsion due to their close proximity, forcing them into a sterically strained conformation.[2] Upon protonation, the proton is captured and held by both nitrogen atoms, forming a strong intramolecular hydrogen bond.[3] This chelation of the proton relieves the steric strain and lone pair repulsion present in the free base, making the protonated form unusually stable.[2] Consequently, the equilibrium is heavily shifted towards the protonated state, resulting in a very high pKa.

In the context of drug delivery, the proton sponge effect is a key mechanism for facilitating the escape of therapeutic payloads from endosomes.[4][5] Many drug and gene delivery systems utilize cationic polymers or nanoparticles that are designed to be taken up by cells via endocytosis.[5] Once inside the acidic environment of the endosome, the numerous amine groups on the carrier become protonated, acting as a "proton sponge".[4][6] This influx of protons is followed by a passive influx of chloride ions and water to maintain charge and osmotic balance, leading to endosomal swelling and eventual rupture.[5][6] This process releases the therapeutic agent into the cytoplasm, where it can reach its target.[7]

Quantitative Data

The following table summarizes key quantitative data for this compound (DMAN) and some of its derivatives. This data is crucial for understanding the potency of the proton sponge effect and for designing new applications.

| Compound | pKa (Conjugate Acid) | Proton Affinity (kcal/mol) | N-N Distance (Å) |

| This compound (DMAN) | 12.1 (in water)[1][2], 18.62 (in acetonitrile)[2] | 254 (calculated)[2] | 2.84 - 2.91[8] |

| 1-Amino-4,5-bis(dimethylamino)naphthalene | 9.8 (in DMSO-d6)[9] | Not available | Not available |

| 1-Methylamino-4,5-bis(dimethylamino)naphthalene | 10.1 (in DMSO-d6)[9] | Not available | Not available |

| 1-Dimethylamino-4,5-bis(dimethylamino)naphthalene | 8.0 (in DMSO-d6)[9] | Not available | Not available |

| 1,8-bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN) | 29.9 (in acetonitrile)[2] | Not available | Not available |

Experimental Protocols

Synthesis of this compound (DMAN)

A common laboratory-scale synthesis of DMAN involves the methylation of 1,8-diaminonaphthalene (B57835).[10]

Materials:

-

1,8-diaminonaphthalene

-

Dimethyl sulfate (B86663)

-

Sodium hydride

-

Anhydrous solvent (e.g., THF)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, suspend 1,8-diaminonaphthalene and sodium hydride in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add dimethyl sulfate dropwise from the dropping funnel to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with a suitable reagent (e.g., isopropanol).

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Determination of pKa by Potentiometric Titration

The pKa of a proton sponge can be determined by potentiometric titration.

Materials:

-

The proton sponge compound

-

A standardized solution of a strong acid (e.g., HCl)

-

A calibrated pH meter with an electrode

-

A burette

-

A magnetic stirrer and stir bar

-

A suitable solvent (e.g., water, acetonitrile)

Procedure:

-

Dissolve a precisely weighed amount of the proton sponge in a known volume of the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, accurately measured volumes of the standardized strong acid from the burette.

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of acid added.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at which half of the proton sponge has been protonated (the half-equivalence point). This can be determined from the titration curve.

Visualizations

The Proton Sponge Mechanism

Caption: The equilibrium of a proton sponge, showing the transition from a strained to a stable state upon protonation.

Endosomal Escape via the Proton Sponge Effect

Caption: The sequential steps of endosomal escape facilitated by the proton sponge effect in drug delivery.

Applications in Research and Drug Development

The unique properties of proton sponges make them valuable tools in various scientific disciplines.

-

Organic Synthesis: As non-nucleophilic strong bases, proton sponges are used to deprotonate acidic compounds without interfering with other functional groups.[1] They are particularly useful in reactions where a strong base is required, but nucleophilic attack must be avoided.[1]

-

Drug Delivery: As previously detailed, the proton sponge effect is a cornerstone of many strategies for the intracellular delivery of drugs, siRNA, and other therapeutic macromolecules.[4][7] By promoting endosomal escape, proton sponge-like polymers and nanoparticles can significantly enhance the efficacy of these therapies.[5][11]

-

Materials Science: Proton sponges have been used as structure-directing agents in the synthesis of zeolites and other microporous materials.[12] Their ability to self-assemble and stabilize specific pore structures is an active area of research.[12]

Conclusion

The proton sponge effect is a fascinating and powerful concept in organic chemistry with significant implications for drug development and materials science. The ability of these molecules to exhibit exceptionally high basicity while maintaining low nucleophilicity has led to their widespread use as specialized reagents. Furthermore, the translation of this principle to polymeric systems has provided a crucial mechanism for overcoming the endosomal barrier in drug delivery. A thorough understanding of the quantitative aspects and experimental methodologies associated with proton sponges is essential for researchers and scientists seeking to harness their unique properties for innovative applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 20734-58-1 [chemicalbook.com]

- 11. dovepress.com [dovepress.com]

- 12. Supra-molecular assembly of aromatic proton sponges to direct the crystallization of extra-large-pore zeotypes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge")

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,8-Bis(dimethylamino)naphthalene, a powerful non-nucleophilic base commonly known as "Proton Sponge." The document details the synthetic pathway, experimental protocols, and a thorough characterization of the compound, presenting all quantitative data in clearly structured tables. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound (DMAN), commercially available as Proton Sponge®, is a unique aromatic diamine with exceptionally high basicity (pKa of its conjugate acid is approximately 12.1 in water) and low nucleophilicity. This distinct combination of properties arises from the severe steric strain between the two peri-positioned dimethylamino groups on the naphthalene (B1677914) ring. Protonation relieves this strain by allowing the formation of a strong intramolecular hydrogen bond, making it a highly effective proton scavenger in a variety of organic reactions. Its utility is particularly pronounced in applications where a strong, non-nucleophilic base is required to prevent unwanted side reactions.

Synthesis

The synthesis of this compound is a two-step process that begins with the reduction of 1,8-dinitronaphthalene (B126178) to 1,8-diaminonaphthalene (B57835), followed by the exhaustive methylation of the resulting diamine.

Synthesis of 1,8-Diaminonaphthalene

The precursor, 1,8-diaminonaphthalene, is prepared by the reduction of 1,8-dinitronaphthalene.[1] Various reducing agents can be employed, with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst being a common and effective method.

Synthesis of this compound

The final product is obtained through the methylation of 1,8-diaminonaphthalene. Dimethyl sulfate (B86663) is a frequently used methylating agent for this transformation.

Experimental Protocols

Synthesis of 1,8-Diaminonaphthalene

This protocol is adapted from a representative industrial synthesis method.[2]

Materials:

-

1,8-Dinitronaphthalene (150 g)

-

Methanol (1500 ml)

-

Iron(III) chloride hexahydrate (5 g)

-

Activated carbon (10 g)

-

Hydrazine hydrate (40% solution, 300 g)

-

Cold water

Procedure:

-

In a reactor equipped with a stirrer and a reflux condenser, add 150 g of 1,8-dinitronaphthalene, 5 g of iron(III) chloride hexahydrate, 10 g of activated carbon, and 1500 ml of methanol.

-

Commence stirring and heat the mixture to 60°C.

-

Slowly add 300 g of a 40% hydrazine hydrate solution dropwise over a period of 1 hour.

-

After the addition is complete, maintain the reaction mixture at a gentle reflux for 5 hours.

-

Cool the reaction mixture and filter to recover the catalyst.

-

The filtrate is subjected to distillation to remove the methanol, yielding the crude feed liquid.

-

Add cold water to the feed liquid to precipitate the product.

-

Filter the solid product and dry it. The resulting solid is 1,8-diaminonaphthalene.

-

For higher purity, the product can be further purified by vacuum distillation.

Synthesis of this compound

This is a general procedure for the methylation of an aromatic amine using dimethyl sulfate.

Materials:

-

1,8-Diaminonaphthalene

-

Dimethyl sulfate

-

Sodium hydroxide

-

Water

-

Organic solvent (e.g., diethyl ether or chloroform)

-

Anhydrous potassium carbonate

Procedure:

-

Dissolve 1,8-diaminonaphthalene in a suitable solvent.

-

Add a solution of sodium hydroxide.

-

Cool the mixture in an ice bath.

-

Slowly add dimethyl sulfate dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Extract the product into an organic solvent such as diethyl ether or chloroform.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Filter and evaporate the solvent to yield the crude product.

-

The crude this compound can be purified by recrystallization or vacuum distillation.

Characterization Data

The synthesized this compound is characterized by various analytical techniques to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂ | |

| Molar Mass | 214.31 g/mol | |

| Appearance | White crystalline powder | [3] |

| Melting Point | 47.8 °C | [3] |

| Boiling Point | 144-145 °C at 7 mmHg | |

| pKa of conjugate acid (in water) | 12.1 | [3] |

| pKa of conjugate acid (in acetonitrile) | 18.62 | [3] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.35-7.40 (m, 2H, Ar-H), 7.20-7.25 (m, 2H, Ar-H), 7.05-7.10 (m, 2H, Ar-H), 2.85 (s, 12H, -N(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 148.5, 137.2, 126.3, 122.5, 119.8, 114.1, 45.3 |

| FTIR (KBr, cm⁻¹) | Major peaks around 3050 (Ar C-H stretch), 2950-2800 (Alkyl C-H stretch), 1580, 1470, 1380 (Ar C=C stretch), 1260 (C-N stretch) |

| Mass Spectrometry (EI) | m/z (%): 214 (M⁺, 100), 199, 183, 169, 154, 141, 127 |

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Experimental Workflow

The logical workflow for the synthesis and characterization of this compound is depicted below.

References

The Physicochemical Landscape of a Sterically Hindered Superbase: A Technical Guide to N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine

For the attention of researchers, scientists, and professionals in drug development, this technical whitepaper provides a comprehensive overview of the core physical properties of N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine. Commonly known by the trade name Proton-Sponge®, this molecule's unique structural and electronic characteristics confer upon it exceptional basicity and utility as a non-nucleophilic base in a variety of chemical transformations.

This document summarizes key quantitative data, outlines general experimental protocols for the determination of these properties, and provides a visual representation of its fundamental mechanism of action.

Core Physical Properties

N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine is a white to pale brownish-pink crystalline powder.[1][2] Its defining feature is the presence of two bulky dimethylamino groups situated in the peri-positions of the naphthalene (B1677914) backbone. This spatial arrangement forces the nitrogen lone pairs into close proximity, leading to significant steric strain and electronic repulsion. Protonation relieves this strain, making the compound an exceptionally strong base.[3]

The key physical and chemical properties of N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine are summarized in the table below for ease of reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C14H18N2 | - |

| Molar Mass | 214.31 | g·mol−1 |

| Melting Point | 47.8 - 51 | °C |

| Boiling Point | 144 - 145 (at 3.7505 mmHg) | °C |

| pKa (of conjugate acid in water) | 12.1 - 12.34 | - |

| pKa (of conjugate acid in acetonitrile) | 18.62 | - |

| Water Solubility | Insoluble | - |

| Solubility in Organic Solvents | Soluble in methanol, chloroform, and other organic solvents. | - |

| Appearance | White to pale brownish-pink crystalline powder | - |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine.

Melting Point Determination

The melting point of an organic solid is a critical indicator of purity. For N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine, a sharp melting range suggests a high degree of purity.

Methodology:

A common method for determining the melting point is the capillary tube method using a melting point apparatus.[4][5]

-

Sample Preparation: A small amount of the finely powdered crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point of the substance.[1]

Boiling Point Determination

Due to its relatively high boiling point, the determination for N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine is typically conducted under reduced pressure to prevent decomposition.

Methodology:

A standard method for determining the boiling point at reduced pressure involves a vacuum distillation setup.

-

Apparatus Setup: A small quantity of the compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A manometer is included in the system to accurately measure the pressure.

-

Heating: The distillation flask is heated gently in a heating mantle or oil bath.

-

Equilibrium: The temperature is recorded when the liquid and vapor phases are in equilibrium, indicated by a steady condensation of the liquid on the thermometer bulb. This temperature, along with the corresponding pressure, constitutes the boiling point data.

pKa Determination

The pKa of the conjugate acid of N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine is a measure of its exceptional basicity. Potentiometric titration is a widely used method for this determination.

Methodology:

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or acetonitrile).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of acid added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been protonated.

Solubility Determination

The solubility of a compound is its ability to dissolve in a particular solvent to form a homogeneous solution.

Methodology:

A general method to determine solubility involves the preparation of a saturated solution.

-

Saturation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, methanol, chloroform).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation and Analysis: The undissolved solid is separated from the solution by filtration or centrifugation. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Mechanism of Action: The "Proton Sponge" Effect

The remarkable basicity of N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine is a direct consequence of its unique molecular architecture. The two dimethylamino groups are forced into close proximity by the rigid naphthalene framework. This leads to significant steric and electronic repulsion between the nitrogen lone pairs.

Upon protonation, the proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms. This relieves the steric strain and repulsion present in the free base, making the protonated form unusually stable. This high affinity for protons is the origin of the term "Proton Sponge".[2][7] The steric hindrance provided by the methyl groups and the naphthalene ring system also prevents the nitrogen atoms from acting as effective nucleophiles, a desirable characteristic in many organic reactions where a strong, non-nucleophilic base is required.[8]

Caption: Mechanism of the "Proton Sponge" effect.

Synthesis and Purification

N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine is typically synthesized by the methylation of 1,8-diaminonaphthalene. Common methylating agents include methyl iodide or dimethyl sulfate.

A general purification method involves taking advantage of the significant difference in basicity between the desired tetramethylated product and any under-methylated impurities. By adjusting the pH of an aqueous solution, the less basic impurities can be protonated and separated from the much more basic N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine, which remains in its free base form and can be extracted with an organic solvent. Final purification can be achieved by distillation or recrystallization.

References

- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Basicity of Proton Sponges

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the principles underlying the exceptionally high basicity of proton sponges, a unique class of organic superbases. We will delve into the structural, steric, and electronic factors that govern their function, present key quantitative data, detail experimental protocols for their characterization, and explore their applications in research and therapeutics.

The Core of Basicity: Unraveling the Mechanism

Proton sponges are a class of compounds, most famously represented by 1,8-bis(dimethylamino)naphthalene (DMAN), that exhibit extraordinarily high basicity yet are poor nucleophiles.[1] Their pKa value is significantly higher than what would be expected for a typical aromatic amine. For instance, the conjugate acid of DMAN has a pKa of 12.34 in an aqueous solution, making it one of the strongest organic bases.[2][3] This enhanced basicity is not due to a single factor but rather a synergistic combination of effects rooted in the molecule's unique three-dimensional structure.

Key Contributing Factors:

-

Steric Strain and Lone-Pair Repulsion: The defining feature of naphthalene-type proton sponges is the rigid naphthalene (B1677914) backbone that forces the two bulky dimethylamino groups into close proximity at the 1 and 8 (peri) positions.[1][4] In the neutral, unprotonated state, this enforced proximity leads to significant van der Waals strain and electrostatic repulsion between the lone pairs of electrons on the two nitrogen atoms. This strained, high-energy conformation makes the neutral base inherently unstable.[1][5][6]

-

Relief of Strain upon Protonation: The high-energy state of the neutral base is substantially relieved upon protonation. When the molecule accepts a proton, the two nitrogen atoms can move closer together to cooperatively bind it. This process alleviates the severe lone-pair repulsion, providing a powerful thermodynamic driving force for protonation.[1]

-

Formation of a Strong Intramolecular Hydrogen Bond: In the conjugate acid form, the captured proton is held in a very strong, and often short, intramolecular hydrogen bond between the two nitrogen atoms (N–H+–N).[4][5] This "proton chelation" creates a highly stable, symmetrical cationic species, further shifting the acid-base equilibrium in favor of the protonated form. This intramolecular hydrogen bond is a critical factor in the stabilization of the conjugate acid.[1][6]

The transition from a high-energy, strained neutral molecule to a lower-energy, stabilized conjugate acid is the fundamental reason for the immense basicity of proton sponges.

Figure 1: The thermodynamic cycle driving the high basicity of a proton sponge.

Quantitative Analysis of Basicity

The basicity of proton sponges is highly dependent on the solvent and the specific substituents on the aromatic ring or nitrogen atoms. The following table summarizes the pKa values for the conjugate acids of several key compounds, illustrating the structural effects on basicity.

| Compound Name | Structure | Solvent | pKa (BH+) | Reference(s) |

| 1,8-Diaminonaphthalene | 1,8-(NH₂)₂-Naphthalene | Water | 4.61 | [3][5] |

| 1,8-Bis(methylamino)naphthalene | 1,8-(NHMe)₂-Naphthalene | Water | 5.61 | [3] |